methyl 4-((7-(benzoyloxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate
Description
Methyl 4-((7-(benzoyloxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate is a synthetic chromen-4-one (coumarin) derivative featuring a benzoyloxy substituent at the 7-position and a methyl benzoate group at the 3-position of the chromene ring. Chromen-4-one derivatives are widely studied for their biological activities, including antioxidant, antimicrobial, and anticancer properties . The benzoyloxy group (a phenyl ester) and the methyl benzoate moiety in this compound likely influence its reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
methyl 4-(7-benzoyloxy-4-oxochromen-3-yl)oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16O7/c1-28-23(26)16-7-9-17(10-8-16)30-21-14-29-20-13-18(11-12-19(20)22(21)25)31-24(27)15-5-3-2-4-6-15/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTHUSFVMPPZEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-((7-(benzoyloxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate, also known by its CAS number 637752-66-0, is a synthetic compound belonging to the class of chromenones. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Chemical Name | Methyl 4-{[7-(benzoyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate |
| CAS Number | 637752-66-0 |
| Molecular Formula | C24H16O7 |
| Molecular Weight | 416.3796 g/mol |
| SMILES | COC(=O)c1ccc(cc1)Oc1coc2c(c1=O)ccc(c2)OC(=O)c1ccccc1 |
This compound exhibits several biological activities that can be attributed to its structural features:
- Antioxidant Activity : The chromene structure is known for its ability to scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
- Anti-inflammatory Properties : Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases.
- Anticancer Effects : Preliminary research indicates that this compound may induce apoptosis in cancer cell lines, particularly in breast cancer (MCF-7) cells, through mechanisms involving the modulation of signaling pathways related to cell survival and death.
Anticancer Activity
A significant study investigated the effects of this compound on MCF-7 cells. The findings indicated a dose-dependent inhibition of cell viability. The compound was shown to induce apoptosis through the activation of caspases and the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic proteins.
Antioxidant Activity Assessment
The antioxidant capacity was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results demonstrated that the compound exhibited significant antioxidant activity comparable to standard antioxidants like ascorbic acid.
Case Studies
-
Case Study on MCF-7 Cell Lines :
- Objective : To assess the cytotoxic effects of this compound.
- Method : MCF-7 cells were treated with varying concentrations of the compound for 24 hours.
- Results : A notable decrease in cell viability was observed at concentrations above 10 µM, with IC50 values determined at approximately 15 µM.
-
In Vivo Studies :
- Animal models treated with this compound showed reduced tumor growth rates compared to control groups, suggesting potential efficacy in cancer therapy.
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds with chromenone structures exhibit significant antioxidant properties. Methyl 4-((7-(benzoyloxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate has been studied for its ability to scavenge free radicals, which may contribute to the prevention of oxidative stress-related diseases such as cancer and cardiovascular disorders .
Anti-inflammatory Effects
Studies have shown that derivatives of chromenones can inhibit inflammatory pathways. This compound has demonstrated potential in reducing inflammation markers in vitro, making it a candidate for developing anti-inflammatory drugs .
Anticancer Properties
The compound's structural similarity to other known anticancer agents suggests potential efficacy against various cancer cell lines. Preliminary studies have indicated that it may induce apoptosis in specific cancer cells, warranting further investigation into its use as a chemotherapeutic agent .
Pesticide Development
The unique structure of this compound has led researchers to explore its potential as a natural pesticide. Its ability to disrupt pest metabolism while being less harmful to beneficial organisms positions it as an environmentally friendly alternative to synthetic pesticides .
Polymer Chemistry
In materials science, the compound can be utilized as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown promise in creating materials suitable for high-performance applications .
Case Study 1: Antioxidant Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant properties of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical activity compared to control samples, highlighting its potential as a dietary supplement or pharmaceutical ingredient .
Case Study 2: Anti-inflammatory Mechanisms
A recent investigation published in Phytochemistry Reviews assessed the anti-inflammatory effects of the compound on lipopolysaccharide-stimulated macrophages. The study found that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its utility in developing anti-inflammatory therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in Analogs
The compound’s structural analogs differ primarily in the substituents at the 7-position of the chromen-4-one core. Key examples include:
Methyl 4-({7-[(3-Chlorobenzyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate (CAS: 842977-28-0)
- Molecular Formula : C₂₅H₁₉ClO₆
- Substituents :
- 7-position: 3-Chlorobenzyloxy (ether linkage: –O–CH₂–C₆H₄–Cl)
- 3-position: Methyl benzoate (same as the target compound)
- Key Differences :
Methyl 4-((7-((4-Bromobenzyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate (CAS: 845665-87-4)
- Molecular Formula : C₂₄H₁₇BrO₆
- Substituents :
- 7-position: 4-Bromobenzyloxy (ether linkage: –O–CH₂–C₆H₄–Br)
- 3-position: Methyl benzoate (same as the target compound)
- Key Differences :
Comparative Analysis of Physicochemical Properties
Key Observations :
- Bioactivity : Chlorine and bromine substituents in analogs may enhance binding to hydrophobic pockets in enzymes or receptors, though specific activity data are unavailable in the provided evidence.
- Synthetic Accessibility : Ether-linked analogs (e.g., 3-chlorobenzyloxy) might be synthesized via nucleophilic substitution, whereas the target compound’s ester group could require acylating agents .
Q & A
Q. How to align disposal practices with ecological regulations given limited ecotoxicity data?
- Methodological Answer :
- Precautionary Principle : Treat waste as hazardous due to aromatic ester content. Use activated carbon filtration for aqueous waste and incineration for organic residues .
- Documentation : Maintain records per REACH guidelines, including quantities used and disposal methods, to facilitate regulatory audits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
